molecular formula C30H52NO4+ B13840596 10,12-Tricosadiynoic Acid Carnitine Ester Chloride

10,12-Tricosadiynoic Acid Carnitine Ester Chloride

Cat. No.: B13840596
M. Wt: 490.7 g/mol
InChI Key: KVXZMDCOBUKVCY-MUUNZHRXSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride typically involves the esterification of 10,12-Tricosadiynoic Acid with carnitine, followed by the formation of the chloride salt. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

10,12-Tricosadiynoic Acid Carnitine Ester Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This enzyme plays a crucial role in the β-oxidation of fatty acids in the peroxisomes. By inhibiting ACOX1, the compound can modulate lipid metabolism and reduce the accumulation of ROS, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,12-Tricosadiynoic Acid Carnitine Ester Chloride stands out due to its enhanced solubility and bioavailability compared to its parent compound. The addition of the carnitine ester moiety improves its cellular uptake and therapeutic potential .

Properties

Molecular Formula

C30H52NO4+

Molecular Weight

490.7 g/mol

IUPAC Name

[(2R)-3-carboxy-2-tricosa-10,12-diynoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C30H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-28(26-29(32)33)27-31(2,3)4/h28H,5-13,18-27H2,1-4H3/p+1/t28-/m1/s1

InChI Key

KVXZMDCOBUKVCY-MUUNZHRXSA-O

Isomeric SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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